2-chloro-4-(1H-pyrazol-1-yl)pyridine 2-chloro-4-(1H-pyrazol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1209459-70-0
VCID: VC2558497
InChI: InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H
SMILES: C1=CN(N=C1)C2=CC(=NC=C2)Cl
Molecular Formula: C8H6ClN3
Molecular Weight: 179.6 g/mol

2-chloro-4-(1H-pyrazol-1-yl)pyridine

CAS No.: 1209459-70-0

Cat. No.: VC2558497

Molecular Formula: C8H6ClN3

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-(1H-pyrazol-1-yl)pyridine - 1209459-70-0

Specification

CAS No. 1209459-70-0
Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
IUPAC Name 2-chloro-4-pyrazol-1-ylpyridine
Standard InChI InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H
Standard InChI Key SAJGWODCFJIFKE-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=CC(=NC=C2)Cl
Canonical SMILES C1=CN(N=C1)C2=CC(=NC=C2)Cl

Introduction

Structural and Chemical Identification

Basic Identification

2-Chloro-4-(1H-pyrazol-1-yl)pyridine is identified by the CAS Registry Number 1209459-70-0 . The compound possesses the molecular formula C8H6ClN3, with a calculated molecular weight of 179.606 g/mol . It represents an important class of heterocyclic compounds containing both pyridine and pyrazole rings connected through a nitrogen bridge, creating a distinctive chemical structure with multiple nitrogen atoms in different chemical environments.

Structural Representation

The molecule consists of a 2-chloropyridine ring with a pyrazole substituent at the 4-position. The pyrazole ring is attached to the pyridine through a N1-C4 linkage, where the N1 of the pyrazole forms a bond with the C4 of the pyridine ring . This specific arrangement creates a non-planar structure that influences its chemical reactivity and physical properties.

The structural representation can be expressed through the following notations:

Structural NotationRepresentation
SMILESC1=CN(N=C1)C2=CC(=NC=C2)Cl
InChIInChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H
InChIKeySAJGWODCFJIFKE-UHFFFAOYSA-N

Table 1: Structural Notations for 2-Chloro-4-(1H-pyrazol-1-yl)pyridine

Physical and Chemical Properties

Physical Properties

2-Chloro-4-(1H-pyrazol-1-yl)pyridine exhibits distinct physical properties that are characteristic of halogenated heterocyclic compounds. These properties are crucial for understanding its behavior in various chemical reactions, solubility profiles, and potential applications in chemical synthesis.

PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Boiling Point320.1±32.0 °C at 760 mmHg
Melting PointNot Available
Flash Point147.4±25.1 °C
Index of Refraction1.653
LogP1.29
Vapor Pressure0.0±0.7 mmHg at 25°C
Exact Mass179.025024

Table 2: Physical Properties of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine

The relatively high boiling point (320.1±32.0 °C) indicates strong intermolecular forces, which is consistent with the presence of multiple nitrogen atoms that can participate in hydrogen bonding. The LogP value of 1.29 suggests moderate lipophilicity, which has implications for its solubility profile and potential biological activity .

Spectroscopic Properties

Mass spectrometry data provides valuable information about the compound's behavior in various ionization conditions. The predicted collision cross-section (CCS) values for different adducts are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺180.03230133.7
[M+Na]⁺202.01424149.3
[M+NH₄]⁺197.05884142.7
[M+K]⁺217.98818143.4
[M-H]⁻178.01774136.5
[M+Na-2H]⁻199.99969143.6
[M]⁺179.02447137.0
[M]⁻179.02557137.0

Table 3: Predicted Collision Cross Section Values for Various Adducts of 2-Chloro-4-(1H-pyrazol-1-yl)pyridine

These spectroscopic properties are valuable for analytical identification and characterization of the compound in research settings. The collision cross-section data provides insights into the three-dimensional structure and can be used for identification in ion mobility mass spectrometry experiments.

Chemical Reactivity and Synthesis

Chemical Reactivity

The reactivity of 2-chloro-4-(1H-pyrazol-1-yl)pyridine is primarily dictated by the electron-withdrawing effects of the pyridine nitrogen and the chlorine substituent, along with the electronic properties of the pyrazole ring. The chlorine at the 2-position of the pyridine ring represents an activated position for nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the pyridine nitrogen.

The compound can participate in various chemical transformations:

  • Nucleophilic aromatic substitution reactions at the 2-position can replace the chlorine with various nucleophiles

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) utilizing the C-Cl bond

  • Electrophilic substitution reactions on the pyrazole ring, particularly at positions that are electron-rich

Biological Activities and Applications

Structure-Activity Relationships

Structure-activity relationship studies of related pyrazol-4-yl-pyridine compounds have provided insights into the importance of specific structural features for biological activity. Minor modifications to the core structure can influence:

  • Binding affinity to target receptors

  • Allosteric modulation properties

  • Agonistic effects

  • Metabolic stability and pharmacokinetic properties

These studies suggest that the chlorine substituent at the 2-position of the pyridine ring in 2-chloro-4-(1H-pyrazol-1-yl)pyridine could play a significant role in determining its biological activity profile. The electronic and steric effects of this substituent might influence interactions with biological targets and affect its pharmacokinetic properties.

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